molecular formula C9H6F6S B12092541 3,5-Bis(trifluoromethyl)thioanisole CAS No. 685892-24-4

3,5-Bis(trifluoromethyl)thioanisole

Cat. No.: B12092541
CAS No.: 685892-24-4
M. Wt: 260.20 g/mol
InChI Key: FODCFYIWOJIZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)thioanisole is an organic compound with the molecular formula C9H6F6S and a molecular weight of 260.2 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a thioanisole core

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(trifluoromethyl)thioanisole can be synthesized through several methods. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzenethiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety considerations, such as proper handling of reagents and control of reaction parameters, are crucial to ensure safe and reliable production .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)thioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)thioanisole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with target proteins or enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Properties

CAS No.

685892-24-4

Molecular Formula

C9H6F6S

Molecular Weight

260.20 g/mol

IUPAC Name

1-methylsulfanyl-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F6S/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3

InChI Key

FODCFYIWOJIZQL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.